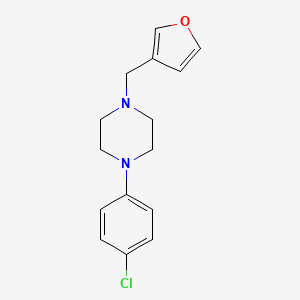![molecular formula C18H22O3 B5120516 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[4-(2-methylphenoxy)butoxy]benzene, also known as Bisoprolol, is a beta-blocker drug used to treat hypertension, angina, and heart failure. It is a highly selective beta-1 adrenergic receptor antagonist that reduces the workload on the heart by decreasing heart rate and contractility. In
Mécanisme D'action
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene works by selectively blocking the beta-1 adrenergic receptors in the heart. This reduces the effects of the sympathetic nervous system, which is responsible for increasing heart rate and contractility. By decreasing heart rate and contractility, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene reduces the workload on the heart and improves cardiac function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to reduce heart rate, blood pressure, and myocardial oxygen demand. It also improves left ventricular function and reduces the risk of sudden death in patients with heart failure. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to have a favorable effect on lipid metabolism and glucose tolerance in patients with hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist, which makes it useful for studying the effects of beta-blockers on the cardiovascular system. However, its selectivity for beta-1 receptors may limit its use in studies that require the blockade of both beta-1 and beta-2 receptors.
Orientations Futures
Future research on 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could focus on its effects on other systems in the body, such as the respiratory and immune systems. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could also be studied in combination with other drugs to determine their synergistic effects on cardiovascular function. Additionally, research could be conducted on the long-term effects of 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene on cardiovascular health and its potential use in preventing cardiovascular disease.
In conclusion, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist that has been widely used in scientific research to study the effects of beta-blockers on the cardiovascular system. Its selective blockade of beta-1 receptors makes it useful for studying the effects of beta-blockers on the heart, but its limitations should be considered when designing experiments. Future research could focus on its effects on other systems in the body and its potential use in preventing cardiovascular disease.
Méthodes De Synthèse
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene can be synthesized by reacting 2-methoxy phenol with 2-methylphenylacetonitrile to form 2-methoxy-α-methylbenzeneacetonitrile. The resulting product is then reacted with 4-(2-chloroethoxy) butyronitrile to form 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene.
Applications De Recherche Scientifique
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been widely used in scientific research to study its effects on the cardiovascular system. It has been shown to reduce the incidence of sudden death in patients with heart failure and improve exercise tolerance in patients with angina. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has also been used to study the effects of beta-blockers on the renin-angiotensin system and the sympathetic nervous system.
Propriétés
IUPAC Name |
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-3-4-10-16(15)20-13-7-8-14-21-18-12-6-5-11-17(18)19-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFYMYKXASLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5581242 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)

![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)

![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5120509.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)
